molecular formula C11H16N4S2 B5965161 N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide

N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide

Cat. No. B5965161
M. Wt: 268.4 g/mol
InChI Key: XSVOVGAMJYXIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide (PPHD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the treatment of viral infections.

Scientific Research Applications

N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is in the field of cancer research. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has potent anti-cancer properties and can inhibit the growth of a wide range of cancer cells, including breast, lung, and colon cancer cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inducing apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation.
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been studied for its potential use in the treatment of viral infections. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, including the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of these viruses.

Mechanism of Action

The mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and proteins in cells. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of the proteasome, a protein complex that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects
N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has been shown to have several biochemical and physiological effects. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to induce DNA damage in cells, leading to the activation of DNA repair pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapies. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is its toxicity, which can limit its use in certain experiments. N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide has also been shown to have low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide. One area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based cancer therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the growth of a wide range of cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the development of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide-based antiviral therapies. Studies have shown that N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide can inhibit the replication of several viruses, and further research is needed to determine its potential for the treatment of viral infections. Finally, further research is needed to determine the mechanism of action of N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide and its potential applications in other fields of scientific research.

Synthesis Methods

N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide is synthesized by reacting N-phenylhydrazinecarbothioamide with propyl bromide in the presence of sodium hydroxide. The reaction yields N-phenyl-N'-propyl-1,2-hydrazinedicarbothioamide as a yellow crystalline solid with a melting point of 181-183°C. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

1-phenyl-3-(propylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4S2/c1-2-8-12-10(16)14-15-11(17)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVOVGAMJYXIIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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